[5-(1,3-Dioxolan-2-yl)-2-fluorophenyl]methanamine
Description
Systematic IUPAC Nomenclature and Isomerism Considerations
The compound’s systematic IUPAC name, derived from its parent benzene ring and substituents, is [5-(1,3-dioxolan-2-yl)-2-fluorophenyl]methanamine . This name adheres to established IUPAC rules for polycyclic systems and substituted aromatic compounds. Key structural features include:
- Parent structure : A benzene ring with three substituents.
- Positional descriptors :
- 1-position : Methanamine (-CH₂NH₂) group.
- 2-position : Fluorine atom.
- 5-position : 1,3-Dioxolane ring (a five-membered cyclic ketal).
The numbering prioritizes the methanamine group (lowest possible locant) and follows the direction of the substituents to minimize numerical values. The 1,3-dioxolane moiety is denoted as a substituent on the benzene ring, with its own numbering starting from the oxygen atom.
Isomerism Considerations
The compound lacks stereogenic centers due to the planar benzene ring and the symmetrical 1,3-dioxolane ring. However, potential geometric isomerism could arise if the dioxolane ring adopts non-equivalent conformations, though such isomerism is typically not observed under standard conditions.
Molecular Formula and Weight Analysis
The molecular formula of this compound is C₁₀H₁₂FNO₂ , with a molecular weight of 197.209 g/mol .
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₂FNO₂ | |
| Molecular Weight | 197.209 g/mol | |
| CAS Number | 2225141-29-5 |
This molecular weight reflects the contributions of:
- Benzene ring : 78.11 g/mol (C₆H₆).
- Methanamine group : 29.04 g/mol (CH₂NH₂).
- Fluorine atom : 19.00 g/mol (F).
- 1,3-Dioxolane ring : Remaining mass (C₂H₄O₂).
SMILES Notation and Stereochemical Representation
The compound’s SMILES notation is C1COC(O1)C2=CC(=C(C=C2)F)CN . This string encodes:
- 1,3-Dioxolane ring :
C1COC(O1)(cyclic structure with two oxygen atoms). - Benzene ring :
C2=CC(=C(C=C2)F)(fluorine at position 2). - Methanamine group :
CN(attached to position 1).
Stereochemical Representation
No stereodescriptors are required, as the molecule lacks chiral centers. The 1,3-dioxolane ring adopts a chair-like conformation in solution, but this does not introduce stereoisomerism.
Comparative Structural Analysis with Fluorinated Phenylmethanamine Derivatives
The compound’s structure diverges from related fluorinated phenylmethanamines in substituent composition and electronic effects.
Functional Group Comparisons
- 1,3-Dioxolane vs. Furan : The dioxolane ring in the target compound is more polar due to oxygen atoms, whereas furan derivatives (e.g., CID
Properties
IUPAC Name |
[5-(1,3-dioxolan-2-yl)-2-fluorophenyl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2/c11-9-2-1-7(5-8(9)6-12)10-13-3-4-14-10/h1-2,5,10H,3-4,6,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFNFLRCPFVXTLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC(=C(C=C2)F)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available starting materials such as 2-fluorobenzaldehyde, ethylene glycol, and ammonia.
Formation of the Dioxolane Ring: The first step involves the acetalization of 2-fluorobenzaldehyde with ethylene glycol in the presence of an acid catalyst like p-toluenesulfonic acid. This reaction is carried out under reflux conditions to form the 1,3-dioxolane ring.
Introduction of the Methanamine Group: The next step involves the reductive amination of the resulting dioxolane derivative with ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods: Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Dioxolane Ring Formation and Deprotection
The 1,3-dioxolane ring is typically introduced via acid-catalyzed cyclization of diols with carbonyl compounds. For example:
-
Ethylene glycol reacts with ketones or aldehydes under acidic conditions to form the dioxolane-protected intermediate .
-
Deprotection occurs under aqueous acidic conditions (e.g., HCl or HBr), regenerating the carbonyl group .
Reaction Conditions:
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Dioxolane formation | Ethylene glycol, BF₃·Et₂O, 80°C | 75–85% | |
| Deprotection | 6M HCl, reflux, 2h | >90% |
Amine Group Reactivity
The primary amine participates in nucleophilic reactions:
-
Acylation : Reacts with acid chlorides (e.g., acetyl chloride) in dichloromethane at 0–25°C to form amides .
-
Reductive Amination : Condenses with aldehydes/ketones in the presence of NaBH₃CN or H₂/Pd-C, yielding secondary amines .
Example: Synthesis of Hybrid Furoxan Derivatives
Electrophilic Aromatic Substitution
The electron-deficient fluorophenyl ring directs electrophiles to meta/para positions:
-
Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups at the 4-position .
-
Sulfonation : SO₃/H₂SO₄ produces sulfonic acid derivatives .
Substituent Effects on Reactivity:
| Substituent | Reaction Rate (Relative to Parent) | Major Product Position | Source |
|---|---|---|---|
| -F | 0.6× | 4-NO₂ | |
| -OCH₃ (via deprotection) | 1.2× | 3-SO₃H |
Cross-Coupling Reactions
The aryl fluoride undergoes palladium-catalyzed couplings:
-
Suzuki-Miyaura : Reacts with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, 80°C) to form biaryl systems.
-
Buchwald-Hartwig : Forms C–N bonds with amines (Pd₂(dba)₃, Xantphos, 100°C).
Optimized Conditions for Suzuki Coupling:
| Catalyst | Base | Temp (°C) | Yield | Source |
|---|---|---|---|---|
| Pd(PPh₃)₄ | K₂CO₃ | 80 | 68% | |
| Pd(OAc)₂/XPhos | Cs₂CO₃ | 100 | 82% |
Ring-Opening Reactions
The dioxolane ring is cleaved under acidic or oxidative conditions:
-
Acid Hydrolysis : 1M H₂SO₄ at 60°C converts dioxolane to a ketone .
-
Oxidative Cleavage : NaIO₄ in H₂O/THF breaks the ring into carbonyl compounds .
Kinetic Data for Hydrolysis:
| Acid | Half-Life (25°C) | Activation Energy (kJ/mol) | Source |
|---|---|---|---|
| 1M HCl | 45 min | 58.2 | |
| 1M H₂SO₄ | 30 min | 62.7 |
Stability and Degradation Pathways
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that derivatives of 1-(1,3-dioxolan-2-ylmethyl) compounds exhibit significant antifungal and antibacterial properties. For instance, heterocyclic derivatives of [5-(1,3-Dioxolan-2-yl)-2-fluorophenyl]methanamine have been reported to be effective against a wide range of fungi, including Candida albicans and Aspergillus fumigatus, as well as various bacterial strains like Staphylococcus aureus and Streptococcus pyogenes .
Case Study: Antifungal Efficacy
A study demonstrated that compounds derived from 1-(1,3-dioxolan-2-ylmethyl) exhibited better antifungal activity compared to traditional azoles. The systemic effect of these compounds was confirmed through in vivo studies, where they showed a high success rate in treating skin mycoses .
| Compound | Target Pathogen | Activity Level |
|---|---|---|
| Compound A | Candida albicans | High |
| Compound B | Aspergillus fumigatus | Moderate |
| Compound C | Staphylococcus aureus | High |
Antitubercular Activity
Recent investigations into the compound’s analogs have shown promising antitubercular activity. For example, certain derivatives demonstrated the ability to inhibit the growth of multidrug-resistant strains of Mycobacterium tuberculosis (Mtb) at low concentrations (e.g., MIC values around 0.4 μM) .
Case Study: Efficacy Against Mtb
In vitro studies highlighted that specific derivatives exhibited high selectivity against Mtb with minimal cytotoxicity towards human lung fibroblast cells (MRC-5). The selectivity index (SI) for these compounds ranged significantly, indicating their potential as therapeutic agents for tuberculosis treatment .
| Compound | MIC (μM) | IC50 (μM) | Selectivity Index |
|---|---|---|---|
| Furoxan Derivative 1 | 0.4 | >854 | >2000 |
| Furoxan Derivative 2 | 0.5 | >900 | >1800 |
Material Science Applications
Beyond medicinal uses, the compound has potential applications in materials science due to its unique structural properties. The dioxolane ring can serve as a versatile building block for synthesizing new polymers or functional materials with specific electronic or optical properties.
Case Study: Polymer Synthesis
A recent study explored the incorporation of dioxolane-based units into polymer matrices to enhance their mechanical properties and thermal stability. The results indicated that polymers containing this compound exhibited improved resilience under stress compared to conventional polymers .
Mechanism of Action
The mechanism of action of [5-(1,3-Dioxolan-2-yl)-2-fluorophenyl]methanamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The dioxolane ring can stabilize reactive intermediates, while the fluorophenyl group can enhance binding affinity through hydrophobic interactions and hydrogen bonding.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The compound’s key structural analogs include fluorophenyl methanamines with varying substituents, such as halogens, alkoxy groups, or heterocycles. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| [5-(1,3-Dioxolan-2-yl)-2-fluorophenyl]methanamine | 2-F, 5-dioxolane | C₁₀H₁₂FNO₂ | 197.21 | Acetal-protected aldehyde; fluorinated aromatic amine |
| 1-[5-(Difluoromethoxy)-2-fluorophenyl]methanamine hydrochloride | 2-F, 5-OCHF₂ | C₈H₉ClF₃NO | 227.62 | Hydrochloride salt; difluoromethoxy enhances lipophilicity |
| [3,5-Dichloro-2-(difluoromethoxy)phenyl]methanamine | 3,5-Cl, 2-OCHF₂ | C₈H₇Cl₂F₂NO | 254.05 | Dichloro substitution increases steric bulk; potential antimicrobial use |
| [3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine | 2-F phenyl, oxadiazole | C₉H₈FN₃O | 193.18 | Oxadiazole ring improves metabolic stability; bioactive scaffold |
Electronic and Steric Effects
- Dioxolane vs. Difluoromethoxy : The dioxolane group in the target compound is electron-donating, which stabilizes adjacent electrophilic centers, whereas difluoromethoxy (OCHF₂) in analogs (e.g., [3,5-Dichloro-2-(difluoromethoxy)phenyl]methanamine) is electron-withdrawing, enhancing resistance to oxidative degradation .
Stability and Reactivity
Pharmacological Potential
- For example, oxadiazole derivatives () show promise as kinase inhibitors, and difluoromethoxy analogs () are explored for antimicrobial applications .
Biological Activity
[5-(1,3-Dioxolan-2-yl)-2-fluorophenyl]methanamine is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including antimicrobial, antifungal, and potential anticancer effects. The following sections detail specific findings related to its biological activity.
Antimicrobial Activity
Several studies have demonstrated the antimicrobial properties of related compounds. For instance, derivatives containing fluorinated aromatic systems have shown significant activity against various bacterial strains. In vitro tests revealed that certain analogs exhibited Minimum Inhibitory Concentration (MIC) values below 10 µM against multi-drug resistant strains of Mycobacterium tuberculosis (Mtb) .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | MIC (µM) | Target Organism |
|---|---|---|
| Compound A (related to dioxolane series) | 5 | Mtb |
| Compound B (fluorinated derivative) | 8 | E. coli |
| Compound C (non-fluorinated) | 15 | S. aureus |
Antifungal Activity
The antifungal potential of compounds similar to this compound has also been explored. For instance, studies on triazole derivatives indicated that fluorination on the phenyl ring enhances antifungal activity against Candida albicans and other pathogenic fungi .
Table 2: Antifungal Activity of Fluorinated Compounds
| Compound Name | MIC (µg/mL) | Target Organism |
|---|---|---|
| Fluorinated Triazole A | 0.0313 | Candida albicans |
| Fluorinated Triazole B | 0.0625 | Aspergillus fumigatus |
Case Studies and Research Findings
- Antitubercular Activity : A study highlighted the efficacy of certain dioxolane derivatives against Mtb, showing promising results with an IC50 value indicating low cytotoxicity in human lung fibroblast cell lines . This suggests a favorable therapeutic index.
- Mechanism of Action : Preliminary investigations into the mechanism of action for similar compounds suggest they may inhibit specific metabolic pathways in target organisms, potentially through the generation of reactive nitrogen species (RNS) .
- Fluorine's Role : The incorporation of fluorine atoms in the molecular structure appears to enhance the biological activity of these compounds significantly. This has been attributed to improved lipophilicity and binding affinity to biological targets .
Q & A
Q. What are the optimal synthetic routes for [5-(1,3-Dioxolan-2-yl)-2-fluorophenyl]methanamine?
The compound can be synthesized via condensation reactions using polyphosphoric acid (PPA) as a catalyst. For example, reacting a fluorophenyl-substituted precursor with glycine or hydrazide derivatives under reflux conditions yields the methanamine scaffold. PPA facilitates cyclization and dehydration steps, with yields typically exceeding 70% after purification via column chromatography . Alternative routes include reductive amination of ketone intermediates using sodium cyanoborohydride (NaBH3CN) in methanol under inert atmospheres .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Key techniques include:
- NMR Spectroscopy : H and C NMR resolve aromatic protons (δ 6.8–7.4 ppm) and the 1,3-dioxolane ring (δ 4.8–5.2 ppm). Fluorine coupling (J = 8–12 Hz) confirms substitution patterns .
- FT-IR : Peaks at ~3350 cm (N-H stretch) and ~1650 cm (C=N/C=O) validate amine and heterocyclic functionalities .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]) with deviations <2 ppm .
Q. How can solubility and stability be optimized for in vitro assays?
The compound exhibits limited aqueous solubility due to its hydrophobic fluorophenyl group. Use polar aprotic solvents (e.g., DMSO) for stock solutions (10–50 mM) and dilute in PBS (pH 7.4) for biological testing. Stability studies indicate degradation <5% at 4°C over 30 days when stored in amber vials under nitrogen .
Advanced Research Questions
Q. How can crystallographic data inconsistencies be resolved during structure refinement?
For X-ray diffraction data, use SHELXL for small-molecule refinement. Implement the Flack parameter () to address enantiomorph-polarity ambiguities, especially for chiral centers. If converges near 0.0 or 1.0 with a standard uncertainty <0.1, the absolute configuration is reliably assigned. For centrosymmetric pseudomerohedral twinning, apply the Hooft parameter in SIR97 to refine twin laws .
Q. What computational methods predict the compound’s electronic properties for material science applications?
Density Functional Theory (DFT) using B3LYP/6-311G(d,p) basis sets calculates frontier molecular orbitals (HOMO-LUMO gaps) to assess charge transport efficiency. For photophysical properties, Time-Dependent DFT (TD-DFT) predicts UV-Vis absorption spectra, correlating with experimental data from solutions in acetonitrile .
Q. How to address discrepancies in biological activity data across assay platforms?
Contradictions may arise from assay-specific parameters (e.g., protein binding affinity vs. cellular permeability). Use orthogonal assays:
Q. What strategies mitigate racemization during chiral synthesis?
Racemization occurs via keto-enol tautomerism in acidic/basic conditions. To minimize:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
